

Spectroscopic Properties of Ferric Glycinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferric glycinate*

Cat. No.: *B057148*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **ferric glycinate**, a compound of increasing interest in pharmaceuticals and nutrition due to its potential for improved iron bioavailability. This document details key spectroscopic data and the experimental protocols used to obtain them, offering a valuable resource for researchers and professionals involved in the characterization and development of iron-based therapeutics and supplements.

Introduction

Ferric glycinate, an iron (III) chelate with the amino acid glycine, presents a unique coordination chemistry that dictates its physicochemical properties, including its spectroscopic signature. Understanding these properties is crucial for quality control, stability testing, and elucidating its mechanism of action. This guide will delve into the application of four primary spectroscopic techniques for the characterization of **ferric glycinate**: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mössbauer Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within the **ferric glycinate** complex, providing information on the coordination environment of the iron center.

The spectra of **ferric glycinate** are characterized by charge transfer bands, which are typically more intense than the d-d transitions.

Quantitative Data

The UV-Vis spectroscopic data for **ferric glycinate** can be influenced by factors such as pH and the presence of other ligands. The following table summarizes key absorption data.

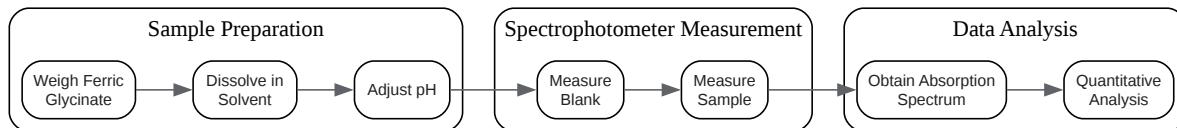
Parameter	Value	Conditions	Reference
λ_{max} (Maximum Absorbance)	~457 nm	In aqueous acidic medium (0.2 M HNO ₃) with SCN ⁻ as a competing ligand. This λ_{max} corresponds to the Fe(III)-SCN ⁻ complex, which is used to indirectly determine the formation constant of the Fe(III)-glycine complex.	[1]
Molar Absorptivity (ϵ)	Not directly reported for ferric glycinate. For the Fe(III)-SCN ⁻ complex used in competitive binding studies, ϵ is approximately 4690 L mol ⁻¹ cm ⁻¹ .	Aqueous acidic medium (0.2 M HNO ₃).	[1]
Formation Constant (K _{Fe-Gly})	95.9 L mol ⁻¹	Determined via competitive ligand binding with SCN ⁻ in 0.2 M HNO ₃ .	[1]

Note: Direct UV-Vis data for pure **ferric glycinate** is scarce in the literature. Much of the available information is derived from studies of the iron(III)-glycine complex in solution, often in the presence of other species.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This protocol outlines a general method for the UV-Vis analysis of a **ferric glycinate** solution.

Objective: To determine the UV-Vis absorption spectrum of **ferric glycinate** and quantify its concentration.


Materials:

- **Ferric glycinate** sample
- Deionized water
- Hydrochloric acid (HCl) or Nitric acid (HNO₃) for pH adjustment
- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- Sample Preparation:
 - Accurately weigh a known amount of **ferric glycinate**.
 - Dissolve the sample in a known volume of deionized water.
 - Adjust the pH of the solution as required for the specific analysis, typically to an acidic pH to ensure the stability of the ferric ion in solution.
- Instrument Setup:

- Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
- Set the wavelength range for scanning (e.g., 200-800 nm).
- Blank Measurement:
 - Fill a quartz cuvette with the solvent used to dissolve the **ferric glycinate** (the "blank").
 - Place the cuvette in the spectrophotometer and record a baseline spectrum.
- Sample Measurement:
 - Rinse the cuvette with the **ferric glycinate** solution and then fill it with the solution.
 - Place the cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis:
 - The absorbance at the λ_{max} can be used for quantitative analysis using a calibration curve prepared from standard solutions of known concentrations.

[Click to download full resolution via product page](#)

UV-Vis Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. In **ferric glycinate**, FTIR is used to confirm the coordination of the glycine ligand to the ferric ion through the carboxylate and amino groups.

Quantitative Data

The following table lists the characteristic FTIR absorption bands for **ferric glycinate**. The coordination of glycine to the iron center results in shifts of the characteristic vibrational frequencies of the carboxylate and amino groups compared to free glycine.

Wavenumber (cm ⁻¹)	Assignment	Description
~3400-3200	N-H stretch	Broadening and shifting of the N-H stretching vibrations of the amino group upon coordination to the iron center.
~1600-1580	Asymmetric COO ⁻ stretch	The asymmetric stretching vibration of the carboxylate group is shifted compared to free glycine, indicating coordination to the ferric ion.
~1400-1380	Symmetric COO ⁻ stretch	The symmetric stretching vibration of the carboxylate group also shifts upon coordination. The difference between the asymmetric and symmetric stretching frequencies can provide information about the coordination mode.
~500-400	Fe-O and Fe-N vibrations	Vibrations corresponding to the bonds between the ferric ion and the oxygen and nitrogen atoms of the glycinate ligand.

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, ATR) and the hydration state of the complex.

Experimental Protocol: FTIR Spectroscopy

This protocol describes the preparation of a solid sample for FTIR analysis using the KBr pellet method.

Objective: To obtain the FTIR spectrum of solid **ferric glycinate**.

Materials:

- **Ferric glycinate** sample (dried)
- Potassium bromide (KBr), spectroscopy grade (dried)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation:
 - Weigh approximately 1-2 mg of the dried **ferric glycinate** sample.
 - Weigh approximately 100-200 mg of dry KBr.
 - Grind the KBr in the agate mortar to a fine powder.
 - Add the **ferric glycinate** sample to the KBr and mix thoroughly by grinding until a homogeneous mixture is obtained.
- Pellet Formation:
 - Transfer the mixture to the pellet press die.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Spectral Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Collect a background spectrum of the empty sample compartment.
- Collect the sample spectrum.

- Data Analysis:
 - The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify the characteristic absorption bands and compare them to known values for **ferric glycinate** and related compounds.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus. For **ferric glycinate**, which contains ^{57}Fe (either naturally abundant or enriched), Mössbauer spectroscopy can definitively confirm the +3 oxidation state of the iron.

Quantitative Data

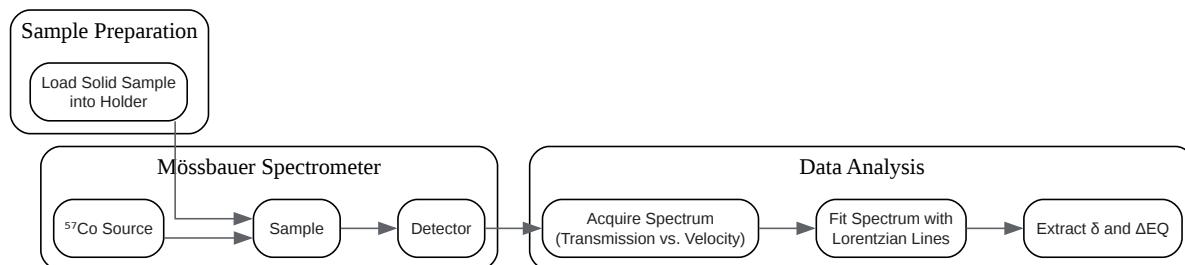
The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

Parameter	Typical Value Range (mm/s)	Interpretation for High-Spin Ferric (S=5/2) Complexes
Isomer Shift (δ)	+0.20 to +0.50	Characteristic of high-spin Fe(III) in an octahedral or tetrahedral environment with oxygen and nitrogen ligands. The isomer shift is sensitive to the s-electron density at the nucleus.
Quadrupole Splitting (ΔEQ)	> 0	A non-zero quadrupole splitting indicates a distortion from a perfect cubic symmetry around the iron nucleus, which is expected for a complex like ferric glycinate.

Note: Specific values for **ferric glycinate** are not readily available in a compiled format and can be influenced by the exact coordination geometry and sample matrix. Studies on iron-containing pharmaceuticals have used Mössbauer spectroscopy to identify the presence of both ferrous and ferric species.[2]

Experimental Protocol: Mössbauer Spectroscopy

This protocol provides a general outline for Mössbauer analysis of an iron-containing sample.


Objective: To determine the Mössbauer parameters (isomer shift and quadrupole splitting) of **ferric glycinate**.

Materials:

- **Ferric glycinate** sample (solid powder)
- Mössbauer spectrometer equipped with a ^{57}Co source
- Cryostat for low-temperature measurements (optional but often recommended)

Procedure:

- Sample Preparation:
 - The solid **ferric glycinate** sample is placed in a sample holder. The amount of sample required depends on the iron concentration and the desired signal-to-noise ratio.
- Data Acquisition:
 - The sample is placed in the spectrometer between the ^{57}Co source and a gamma-ray detector.
 - The source is moved with a range of velocities to Doppler shift the energy of the emitted gamma rays.
 - The gamma-ray transmission through the sample is measured as a function of the source velocity.
 - Spectra are often recorded at low temperatures (e.g., liquid nitrogen or helium temperatures) to increase the recoil-free fraction and improve spectral resolution.
- Data Analysis:
 - The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus velocity.
 - The spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ) and quadrupole splitting (ΔEQ).
 - The isomer shift is reported relative to a standard, typically α -iron at room temperature.

[Click to download full resolution via product page](#)

Mössbauer Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of paramagnetic compounds like **ferric glycinate** presents significant challenges. The presence of the unpaired electrons in the high-spin d⁵ Fe(III) center leads to rapid nuclear relaxation and large chemical shift ranges, often resulting in broad, difficult-to-interpret spectra. However, under certain conditions, useful information can still be obtained.

Spectroscopic Properties

- Paramagnetism: **Ferric glycinate** is paramagnetic, which dominates its NMR properties.
- Broadened Signals: The proton (¹H) and carbon (¹³C) NMR signals of the glycinate ligand are expected to be significantly broadened due to the proximity to the paramagnetic iron center.
- Large Chemical Shift Dispersion: The chemical shifts of the ligand nuclei can be spread over a very wide range, far outside the typical diamagnetic region. This can be advantageous in resolving otherwise overlapping signals.
- Relaxation Times: The nuclear relaxation times (T₁ and T₂) are significantly shortened, which can be measured to gain information about the distance of specific nuclei from the paramagnetic center.

Due to these challenges, high-resolution NMR spectra of **ferric glycinate** are not routinely acquired.

Experimental Protocol: NMR of a Paramagnetic Compound

This protocol provides general guidance for attempting to acquire an NMR spectrum of a paramagnetic substance like **ferric glycinate**.

Objective: To observe the NMR signals of the glycinate ligand in the **ferric glycinate** complex.

Materials:

- **Ferric glycinate** sample
- Deuterated solvent (e.g., D₂O)
- NMR spectrometer with a high-field magnet
- NMR tubes

Procedure:

- Sample Preparation:
 - Dissolve the **ferric glycinate** sample in the chosen deuterated solvent. The concentration should be optimized to balance signal intensity with the line-broadening effects.
 - Ensure the sample is free of any particulate matter.
- Spectrometer Setup:
 - Use a spectrometer with a high magnetic field strength to maximize chemical shift dispersion.
 - The spectral width needs to be set to a much larger range than for diamagnetic samples (e.g., several hundred ppm).

- Use short relaxation delays and acquisition times due to the rapid relaxation of the nuclei.
- Data Acquisition:
 - Acquire the ^1H or ^{13}C NMR spectrum. A larger number of scans may be necessary to improve the signal-to-noise ratio of the broad signals.
- Data Analysis:
 - The resulting spectrum will likely show broad peaks. The chemical shifts should be reported and can be used to infer information about the electronic structure and geometry of the complex.

Coordination of Glycinate to Ferric Iron

Conclusion

The spectroscopic characterization of **ferric glycinate** is essential for its development and application in the pharmaceutical and nutritional fields. UV-Vis, FTIR, and Mössbauer spectroscopy provide complementary information on the electronic structure, functional groups, and the state of the iron center, respectively. While NMR of this paramagnetic complex is challenging, it can offer unique insights into the ligand environment. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists working with this important iron chelate. Further research to establish a more comprehensive and standardized set of spectroscopic data for pure, well-characterized **ferric glycinate** is encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. docenti.unina.it [docenti.unina.it]
- 2. Determination of the iron state in ferrous iron containing vitamins and dietary supplements: application of Mössbauer spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Properties of Ferric Glycinate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057148#spectroscopic-properties-of-ferric-glycinate\]](https://www.benchchem.com/product/b057148#spectroscopic-properties-of-ferric-glycinate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com